![molecular formula C12H12N6 B14204525 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-60-2](/img/structure/B14204525.png)
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at position 3 with a 6-aminopyridin-2-yl group and at position 8 with an N-methylamine moiety. Its synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or Groebke-Blackburn-Bienaymé multicomponent reactions, as observed in related compounds .
Preparation Methods
The synthesis of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .
Chemical Reactions Analysis
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals and organic materials.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The compound’s structure allows it to bind to active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications and Bioactivity
a) TH7528 (N-(2-(pyridin-2-yl)ethyl)-6-(thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine)
- Structural Differences: Position 6: Thiophen-2-yl (TH7528) vs. 6-aminopyridin-2-yl (target compound). Position 8: Pyridin-2-yl ethylamine (TH7528) vs. N-methylamine (target).
- The N-methyl group in the target compound reduces steric hindrance compared to the bulkier pyridin-2-yl ethyl chain in TH7528, possibly improving membrane permeability .
b) SC9 (6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine)
- Structural Differences: Position 6: 2-Fluorophenyl (SC9) vs. 6-aminopyridin-2-yl (target). Position 8: Pyridin-3-ylmethyl (SC9) vs. N-methyl (target).
- Functional Impact: Fluorine in SC9 increases metabolic stability via electronegative effects, whereas the amino group in the target compound may enable stronger interactions with polar residues in enzyme binding pockets .
c) 6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine
- Structural Differences: Position 6: Bromine (bromo derivative) vs. 6-aminopyridin-2-yl (target). Position 8: Pyridin-2-yl ethylamine (bromo derivative) vs. N-methyl (target).
- Functional Impact: Bromine acts as a leaving group, enabling further functionalization via cross-coupling, whereas the 6-aminopyridyl group in the target compound is electron-rich, favoring direct interactions with targets .
Physicochemical Properties
The target compound’s 6-aminopyridyl group and N-methylamine balance lipophilicity and polarity, enhancing both solubility and membrane permeability compared to brominated or thiophene-containing analogs .
Therapeutic Potential and Target Selectivity
- Kinase Inhibition: Co-crystal structures of imidazo[1,2-a]pyrazin-8-amine derivatives with PTK6 and AuroraA kinases highlight the importance of substituents at positions 3 and 6 for binding . The target compound’s 6-aminopyridyl group mimics adenine’s exocyclic amine, enabling competitive ATP-binding pocket interactions . In contrast, TH6342 (6-(2-chlorophenyl)-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine) exhibits reduced selectivity due to its hydrophobic chlorophenyl group, which may bind non-specifically to hydrophobic pockets .
- Bone Disease Applications: Derivatives like minodronic acid (imidazo[1,2-a]pyridine-based) are used for osteoporosis, suggesting that the target compound’s scaffold could be repurposed for bone-targeting therapies with appropriate modifications .
Biological Activity
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes an imidazo[1,2-a]pyrazine core fused with a pyridine ring, positions it as a candidate for various biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4, indicating the presence of multiple nitrogen atoms that contribute to its biological activity and chemical reactivity. The compound's structural characteristics facilitate interactions with various biological targets.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and proteins. It is known to modulate the activity of molecular targets through binding interactions at active sites. This interaction profile is crucial for understanding its therapeutic potential.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various degrees of biological activity. The following table summarizes some key findings related to the biological activities of this compound and structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential antimicrobial and anticancer properties |
6-Methylimidazo[1,2-a]pyridine | Structure | Potential mutagenic properties |
3-Nitroimidazo[1,2-b]pyridazine | Structure | Antimicrobial activity |
Imidazo[1,2-a]pyridine derivatives | Structure | Diverse pharmacological activities |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:
- Anticancer Activity : A study evaluated the anticancer properties of derivatives in vitro against various cancer cell lines. Results indicated that modifications to the imidazo[1,2-a]pyrazine core could enhance cytotoxicity against specific tumor types.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones compared to standard antibiotics.
- Kinase Inhibition : Research into the compound's role as a kinase inhibitor revealed promising results in modulating signaling pathways implicated in cancer progression.
Synthesis Approaches
Several synthetic methods have been developed for producing this compound in sufficient quantities for research purposes. These methods are critical for exploring its pharmacological properties and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine, and how can reaction conditions be optimized?
The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction , which combines pyrazine-2,3-diamine (as the amidine component), aldehydes, and isocyanides under mild conditions. Key optimizations include:
- Temperature control : Reactions typically proceed at 60–80°C in ethanol or methanol.
- Catalyst use : Lewis acids (e.g., Sc(OTf)₃) improve regioselectivity for imidazo[1,2-a]pyrazine formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity.
This method has generated libraries of adenine-mimetic compounds in a single step .
Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral signatures confirm the core scaffold?
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.8–8.5 ppm (pyridine and pyrazine rings) and N-methyl peaks at δ 3.0–3.3 ppm.
- IR spectroscopy : Stretching vibrations at 3300–3500 cm⁻¹ (NH₂) and 1600–1650 cm⁻¹ (C=N) confirm the amine and imine functionalities.
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated within 2 ppm error) validates molecular composition.
Cross-validation with X-ray crystallography (where feasible) resolves ambiguous stereochemistry .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Solubility : The compound is sparingly soluble in aqueous buffers (<50 µM at pH 7.4). Use DMSO stock solutions (≤1% v/v) for in vitro studies.
- Stability : Degradation occurs under prolonged UV light or acidic conditions (pH <5). Store lyophilized solids at –20°C in inert atmospheres.
- Aggregation screening : Perform dynamic light scattering (DLS) to rule out colloidal aggregation in bioassays .
Advanced Research Questions
Q. How can reaction selectivity be controlled to minimize byproducts during imidazo[1,2-a]pyrazine synthesis?
Competing pathways (e.g., formation of pyrimidine or pyridazine analogs) are mitigated by:
- Substrate pre-organization : Use electron-deficient aldehydes to favor cyclization over dimerization.
- Catalytic systems : Iodine (1–5 mol%) enhances regioselectivity for imidazo[1,2-a]pyrazines over fused heterocycles .
- Microwave-assisted synthesis : Reduces reaction time (10–20 minutes vs. 12 hours) and improves yield by 15–20% .
Q. What computational strategies predict biological target engagement or optimize pharmacokinetic properties?
- Molecular docking : Screen against adenosine receptors (A₁/A₂ₐ) using AutoDock Vina, leveraging the adenine-mimetic scaffold for nucleotide-binding site interactions .
- ADMET profiling : Use SwissADME to predict blood-brain barrier permeability (e.g., log Po/w <3) and cytochrome P450 inhibition risks.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with potency in kinase inhibition assays .
Q. How do crystallographic data inform molecular modeling and SAR studies?
Single-crystal X-ray diffraction of analogs (e.g., 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) reveals:
- Planarity : The imidazo[1,2-a]pyrazine core adopts a near-planar conformation, favoring π-π stacking with aromatic residues in target proteins.
- Hydrogen-bond motifs : The C6 amine forms bifurcated H-bonds with Asp/Glu side chains in enzymatic pockets.
These insights guide rational modifications (e.g., methyl groups at N8 improve metabolic stability) .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar analogs?
- 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals by correlating ¹H-¹³C long-range couplings.
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen connectivity in ambiguous cases.
- Synchrotron XRD : High-resolution crystallography (≤1 Å) resolves tautomeric equilibria in solution vs. solid state .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for imidazo[1,2-a]pyrazine derivatives?
Variability arises from:
- Reagent purity : Impurities in isocyanides (e.g., tert-butyl vs. benzyl) reduce yields by 10–30%.
- Scale effects : Milligram-scale reactions often report higher yields (>70%) than gram-scale (50–60%) due to mixing inefficiencies.
- Byproduct identification : Use LC-MS to detect dimers or oligomers not visible in TLC.
Cross-validate protocols with independent labs using identical starting materials .
Properties
CAS No. |
825630-60-2 |
---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H12N6/c1-14-11-12-16-7-9(18(12)6-5-15-11)8-3-2-4-10(13)17-8/h2-7H,1H3,(H2,13,17)(H,14,15) |
InChI Key |
WQCVOYBFXJULDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=NC(=CC=C3)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.